

Application Notes for GLPG2737 in Primary Human Bronchial Epithelial Cells

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Compound of Interest		
Compound Name:	GLPG2737	
Cat. No.:	B15570882	Get Quote

Introduction

GLPG2737 is an investigational small molecule identified as a potent Type 2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein.[1][2] This protein is an epithelial anion channel responsible for regulating chloride and bicarbonate transport across cell membranes.[2] The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, thus failing to reach the cell surface.[3][4] GLPG2737 is designed to address this trafficking defect, particularly in combination with other CFTR modulators, for the treatment of cystic fibrosis.[1]

Mechanism of Action

GLPG2737 functions as a CFTR corrector, specifically a "co-corrector" or "Type 2 corrector," by aiding the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[1][3] It has been shown to have a novel mechanism of action, distinct from other correctors like lumacaftor (VX-809) and tezacaftor (VX-661).[3] Preclinical studies in primary human bronchial epithelial (hBE) cells homozygous for the F508del mutation have demonstrated that GLPG2737 acts synergistically with Type 1 correctors (e.g., GLPG2222, VX-809) and potentiators (e.g., GLPG1837, ivacaftor).[1][3] This triple combination approach leads to a significant, additive increase in the amount and function of CFTR channels at the cell surface compared to dual or single modulator therapies.[1][5] Specifically, the addition of GLPG2737 to



a potentiator and a Type 1 corrector resulted in an eight-fold increase in F508del CFTR activity. [2][6]

Applications in Primary Human Bronchial Epithelial Cells

Primary human bronchial epithelial (hBE) cells are considered the gold standard for in vitro studies of CFTR function as they closely mimic the in vivo environment of the lung epithelium. [7] **GLPG2737** has been evaluated in F508del/F508del hBE cells to assess its efficacy in restoring CFTR protein trafficking and function. Key applications and findings in this cell model include:

- Increased CFTR Trafficking: GLPG2737 significantly increases the cell surface expression of F508del-CFTR.[3][8]
- Enhanced CFTR Function: When used in combination with other CFTR modulators,
 GLPG2737 leads to a substantial restoration of chloride channel activity, as measured by transepithelial clamp circuit (TECC) experiments.[3]
- Synergistic Activity: The compound demonstrates a clear additive effect when combined with other correctors and potentiators, supporting its development as part of a triple-combination therapy.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of **GLPG2737** from studies in primary human bronchial epithelial cells and related cellular assays.

Table 1: In Vitro Efficacy of GLPG2737 in F508del-CFTR Rescue



Assay	Cell Type	Treatment	Efficacy Metric	Result	Reference
Cell Surface Expression (CSE-HRP)	Not Specified	GLPG2737 (single agent)	Efficacy vs. VX-809	264%	[8]
Cell Surface Expression (CSE-MEM)	Not Specified	GLPG2737 (single agent)	Efficacy vs. VX-809	197%	[8]
Functional Assay (YFP Halide)	Not Specified	GLPG2737 + Potentiator (GLPG1837) + C1 Corrector (4)	Increase in F508del CFTR Activity	8-fold	[2][6]

Table 2: Clinical Trial Data with GLPG2737

Trial	Patient Population	Treatment	Primary Outcome	Result	Reference
PELICAN (Phase 2a)	F508del homozygous CF patients on lumacaftor/iv acaftor	GLPG2737 (75mg BID) for 28 days	Change in sweat chloride concentration	-19.6 mmol/L decrease vs. placebo	[9]
PELICAN (Phase 2a)	F508del homozygous CF patients on lumacaftor/iv acaftor	GLPG2737 (75mg BID) for 28 days	Change in ppFEV1	+3.4% absolute improvement vs. placebo	[9]

Experimental Protocols

Methodological & Application





The following are detailed methodologies for key experiments involving **GLPG2737** in primary human bronchial epithelial cells, based on published literature.[3]

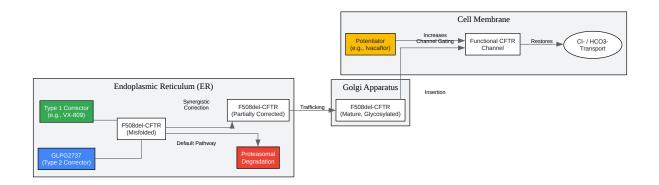
- 1. Human Bronchial Epithelial (HBE) Cell Culture
- Cell Source: Primary hBE cells are isolated from lung explants of CF patients homozygous for the F508del mutation.[7]
- Culture Conditions: Cells are typically cultured on collagen-coated, semi-permeable supports.[7]
- Differentiation: To create a model that resembles the airway epithelium, cells are grown at an air-liquid interface (ALI) to induce differentiation into a pseudostratified epithelium with cilia and mucus production.[7]
- Treatment: Differentiated hBE cells are treated with **GLPG2737**, alone or in combination with other CFTR modulators, for a specified period (e.g., 24 hours) before functional analysis.[4]
- 2. Cell Surface Expression (CSE) Assays
- Purpose: To quantify the amount of CFTR protein that has successfully trafficked to the cell surface.
- Methodology (CSE-HRP Assay): This assay utilizes an antibody that recognizes an
 extracellular epitope of CFTR, followed by a secondary antibody conjugated to horseradish
 peroxidase (HRP). The HRP activity is then measured colorimetrically to quantify the amount
 of surface-expressed CFTR.[3]
- Methodology (CSE-MEM Assay): This is another antibody-based method to detect cell surface CFTR.[3]
- Data Analysis: Results are often normalized to a control compound (e.g., VX-809) to determine the relative efficacy of the test compound.[8]
- 3. Western Blot for CFTR Glycosylation



- Purpose: To distinguish between the immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of the CFTR protein. The appearance of Band C indicates successful trafficking through the Golgi apparatus.
- Protocol Summary:
 - hBE cells are treated with GLPG2737 and/or other modulators.
 - Cells are lysed, and total protein is quantified.
 - Proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with a primary antibody specific for CFTR (e.g., 596 antibody).[4]
 - A secondary antibody is used for detection, allowing visualization of Band B and Band C.
 [4]
- 4. Transepithelial Clamp Circuit (TECC) / Ussing Chamber Experiments
- Purpose: To measure the ion transport function of CFTR channels at the apical membrane of polarized epithelial cells.
- Protocol Summary:
 - Differentiated hBE cells grown on permeable supports are mounted in a TECC or Ussing chamber system.
 - The basolateral membrane is permeabilized to ions to isolate the apical membrane's transport activity.
 - A chloride gradient is established across the apical membrane.
 - CFTR channels are activated by adding forskolin (to increase cAMP) and a potentiator (e.g., GLPG1837) to the apical solution.[3][4]
 - The resulting chloride current is measured. An increase in current in GLPG2737-treated cells compared to controls indicates functional rescue of CFTR.



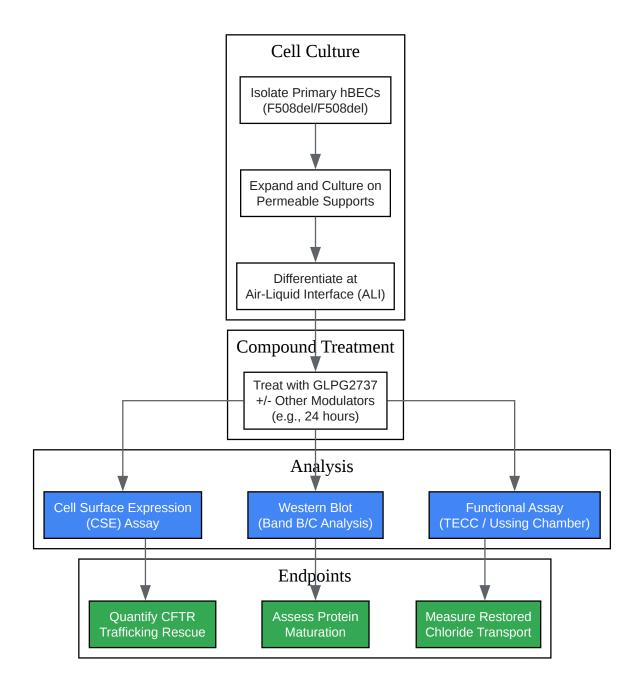
Visualizations



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Caption: Proposed mechanism of GLPG2737 as a synergistic CFTR corrector.





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